

Atalaphylline: A Technical Overview of its Chemical Properties and Biological Activities

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Compound of Interest

Compound Name: Atalaphylline

Cat. No.: B1205705

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This technical guide provides an in-depth overview of **Atalaphylline**, an acridone alkaloid with significant therapeutic potential. The document covers its chemical identity, molecular characteristics, and known biological activities, with a focus on experimental methodologies and relevant signaling pathways.

Core Chemical and Physical Data

Atalaphylline has been isolated from the plant *Atalantia monophylla*[1][2][3]. There are some discrepancies in the reported chemical properties in publicly available databases. The following tables summarize the available data. The data from the detailed crystallographic study is likely the most accurate.

Table 1: Chemical Identification of **Atalaphylline**

Identifier	Value	Source
Systematic Name	1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one	[1] [3]
CAS Number	56296-87-8 (for "Atalaphillinine")	PubChem CID 122681
PubChem CID	442887 (for Atalaphylline)	

Table 2: Molecular Properties of **Atalaphylline**

Property	Value (Atalaphylline)	Value (Atalaphillinine)	Source
Molecular Formula	C23H25NO4	C23H23NO4	, PubChem CID 122681
Molecular Weight	379.44 g/mol	377.4 g/mol	, PubChem CID 122681

Experimental Protocols

Isolation of Atalaphylline from Atalantia monophylla

A detailed protocol for the isolation of **Atalaphylline** from the root of *Atalantia monophylla* has been described.

1. Extraction:

- The air-dried and pulverized root of *A. monophylla* (6.0 kg) was exhaustively extracted with methylene chloride (2 x 20 L for one week) at room temperature.
- The solvent was removed from the methylene chloride extract under reduced pressure to yield a yellow viscous residue (52.5 g).

2. Chromatographic Separation:

- The residue was subjected to quick column chromatography (QCC) over silica gel.

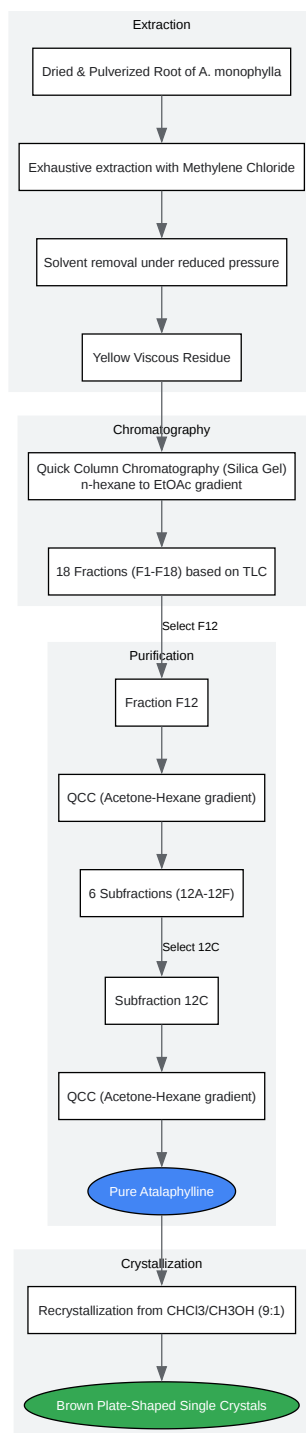
- A gradient of increasing polarity from n-hexane to ethyl acetate was used to elute the compounds.
- The eluents were separated into 18 fractions (F1–F18) based on Thin Layer Chromatography (TLC) analysis.

3. Further Purification:

- Fraction F12 (4.3 g) was further separated by QCC with a gradient of acetone-hexane, affording 6 subfractions (12A-12F).
- Subfraction 12C (385.0 mg) was purified by QCC with an acetone-hexane gradient to yield the pure **Atalaphylline** (22.0 mg).

4. Crystallization:

- Brown, plate-shaped single crystals suitable for X-ray structure determination were obtained by recrystallization from a chloroform/methanol (9:1, v/v) mixture over several days.



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Isolation workflow for **Atalaphylline**.

Anti-Allergic Activity Assay

Atalaphylline has been evaluated for its anti-allergic properties. While the specific study citing **Atalaphylline** did not provide a detailed protocol, a general methodology for assessing anti-allergic activity in RBL-2H3 cells is as follows:

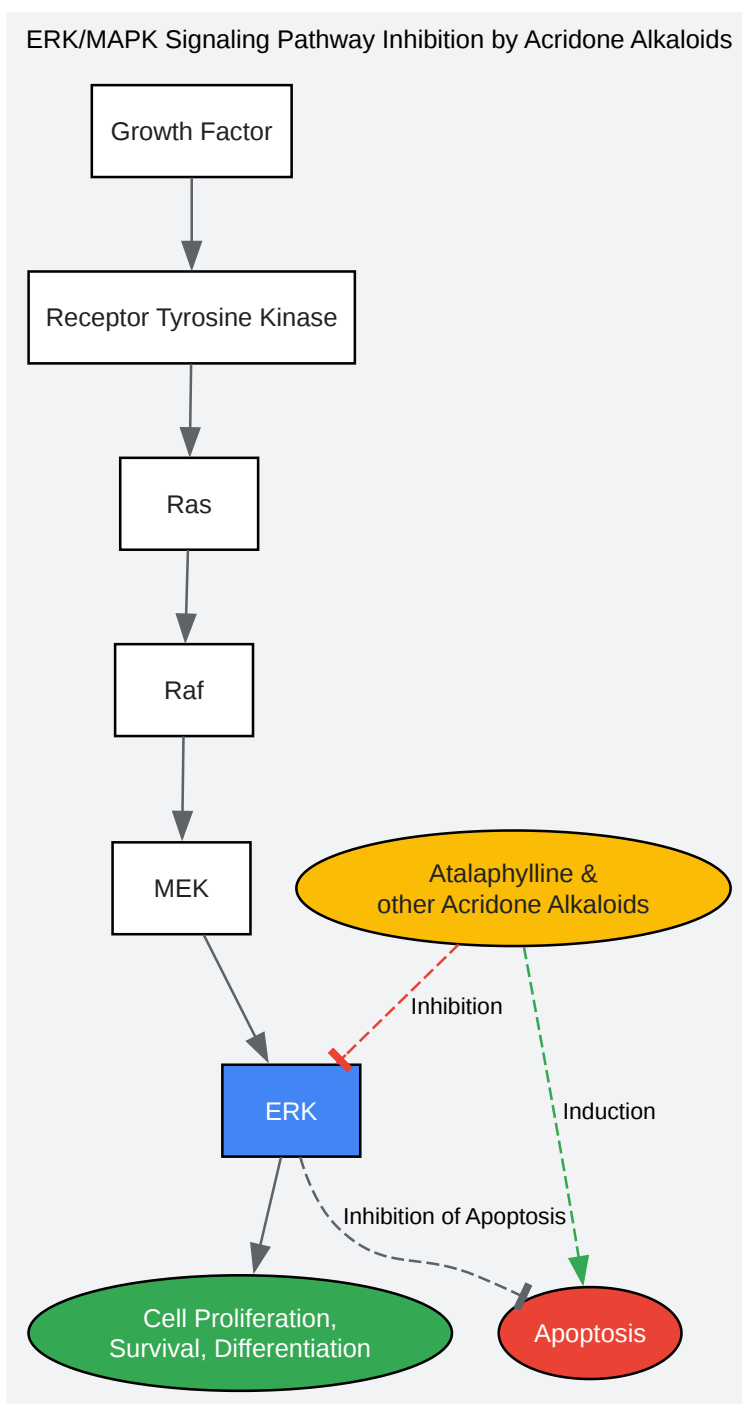
- **Cell Culture:** RBL-2H3 cells, a rat basophilic leukemia cell line, are cultured in an appropriate medium.
- **Sensitization:** Cells are sensitized with anti-dinitrophenyl (DNP) IgE.
- **Treatment:** The sensitized cells are pre-treated with varying concentrations of **Atalaphylline**.
- **Antigenic Stimulation:** Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
- **Quantification of Degranulation:** The release of β -hexosaminidase, a marker of degranulation, is measured by a colorimetric assay. The absorbance is read using a microplate reader.
- **Data Analysis:** The percentage of β -hexosaminidase inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the degranulation) is determined.

Biological Activities and Signaling Pathways

Atalaphylline, as an acridone alkaloid, exhibits a range of biological activities.

Anti-Cancer Activity and the ERK/MAPK Signaling Pathway

Acridone alkaloids isolated from *Atalantia monophylla* have demonstrated cytotoxic effects on cancer cell lines. The anti-proliferative action is suggested to be mediated through the ERK/MAPK signaling pathway. The ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

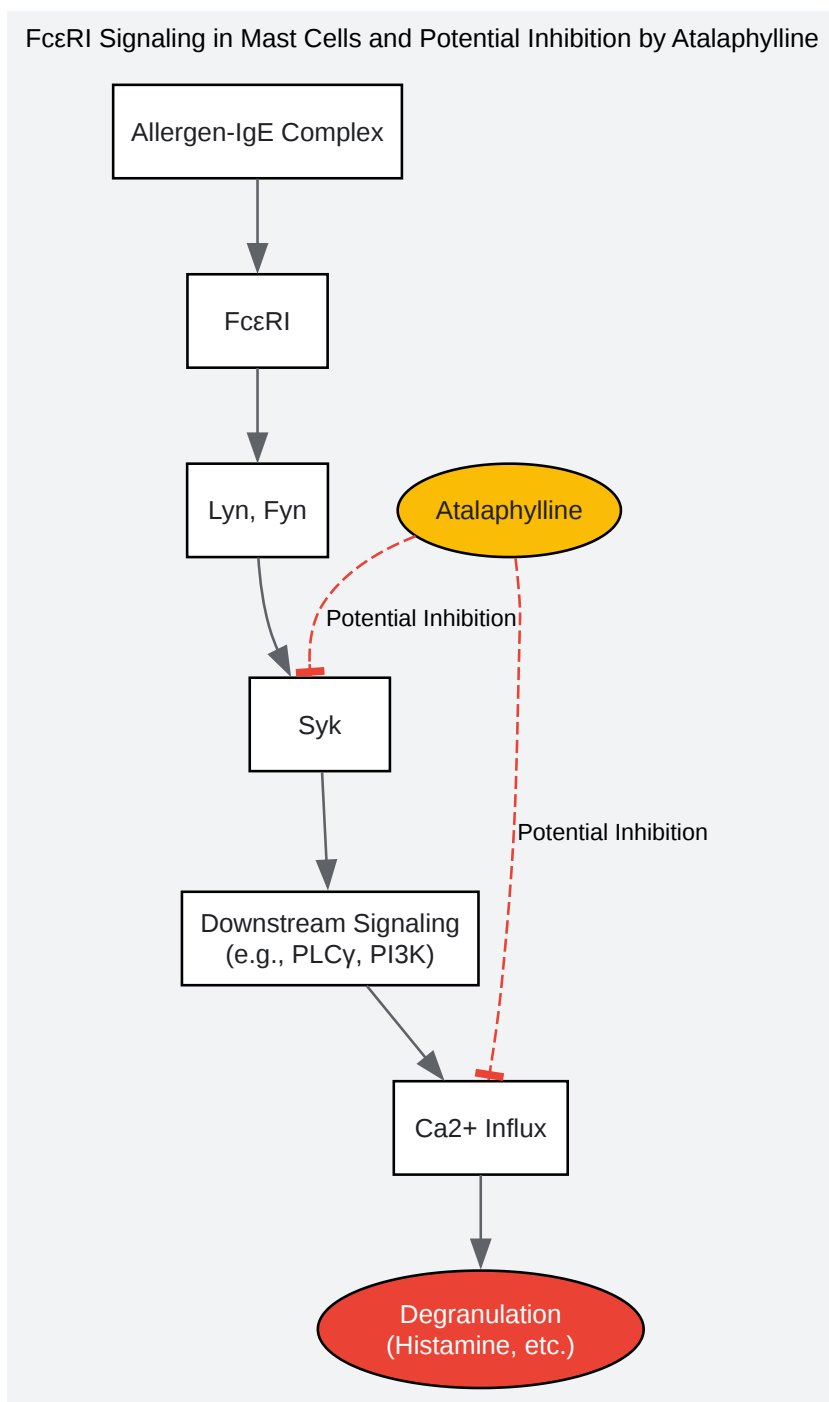


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ERK/MAPK signaling pathway and **Atalaphylline**.

Potential Anti-Allergic Activity and the FcεRI Signaling Pathway

The anti-allergic activity of compounds like **Atalaphylline** is often mediated through the inhibition of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. Activation of this pathway by an allergen-IgE complex leads to the release of inflammatory mediators.



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FcεRI signaling and potential inhibition.

Potential in Alzheimer's Disease Treatment

Studies on acridone alkaloids from *Atalantia monophylla* have also suggested their potential in the context of Alzheimer's disease. These compounds have been shown to inhibit acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) fibrils, both of which are key pathological hallmarks of Alzheimer's disease. Furthermore, they exhibit antioxidant properties by scavenging free radicals.

Conclusion

Atalaphylline is a promising natural product with a range of documented and potential therapeutic applications. Its anti-cancer and anti-allergic properties are of particular interest for further investigation and drug development. The detailed experimental protocols for its isolation and the understanding of its interaction with key signaling pathways provide a solid foundation for future research in medicinal chemistry and pharmacology. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

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References

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